molecular formula C16H23N3O3 B5632747 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

Cat. No. B5632747
M. Wt: 305.37 g/mol
InChI Key: KHZJXAHTZLZOMD-UHFFFAOYSA-N
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Description

1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide exerts its effects by binding to the mu-opioid receptor and the delta-opioid receptor in the brain. This results in the activation of various signaling pathways, including the G protein-coupled receptor signaling pathway and the cAMP signaling pathway. The activation of these pathways leads to the modulation of neurotransmitter release, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, and respiratory depression. 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has also been shown to have neuroprotective effects, anti-tumor effects, and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor and the delta-opioid receptor. However, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide also has some limitations, including its potential for abuse and addiction, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, including further investigation into its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. Additionally, the potential for abuse and addiction should be further studied to determine the safety and efficacy of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide as a potential therapeutic agent.

Synthesis Methods

1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide can be synthesized using various methods, including the reaction of piperidine-4-carboxylic acid with 2-methoxyaniline, followed by the reaction of the resulting compound with ethyl chloroformate. The final step involves the reaction of the resulting compound with 3-oxopropylamine to yield 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide.

Scientific Research Applications

1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have anti-tumor effects and can potentially be used in the treatment of various types of cancers. In immunology, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have immunomodulatory effects and can potentially be used in the treatment of autoimmune diseases.

properties

IUPAC Name

1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-22-14-5-3-2-4-13(14)18-15(20)8-11-19-9-6-12(7-10-19)16(17)21/h2-5,12H,6-11H2,1H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZJXAHTZLZOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(2-Methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxamide

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